molecular formula C20H30BrNO3 B12416544 Ipratropium-d3 (bromide)

Ipratropium-d3 (bromide)

Cat. No.: B12416544
M. Wt: 415.4 g/mol
InChI Key: LHLMOSXCXGLMMN-GVMDAYPMSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ipratropium bromide involves the esterification of tropic acid with tropine, followed by quaternization with isopropyl bromide . The process begins with the acyl chlorination of 2-phenyl-3-acetoxy propionic acid using oxalyl chloride in an organic solvent. This is followed by the addition of isopropyl tropine mesylate, removal of the organic solvent, and hydrolysis with inorganic acid .

Industrial Production Methods

Industrial production of ipratropium bromide typically follows the same synthetic route but is optimized for higher yield and purity. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure the production of high-quality ipratropium bromide .

Chemical Reactions Analysis

Types of Reactions

Ipratropium-d3 (bromide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product of these reactions is ipratropium bromide, with potential by-products including tropic acid and tropine derivatives .

Scientific Research Applications

Properties

Molecular Formula

C20H30BrNO3

Molecular Weight

415.4 g/mol

IUPAC Name

[(5S)-8-propan-2-yl-8-(trideuteriomethyl)-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide

InChI

InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17?,18?,19?,21?;/m0./s1/i3D3;

InChI Key

LHLMOSXCXGLMMN-GVMDAYPMSA-M

Isomeric SMILES

[2H]C([2H])([2H])[N+]1([C@H]2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C(C)C.[Br-]

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]

Origin of Product

United States

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